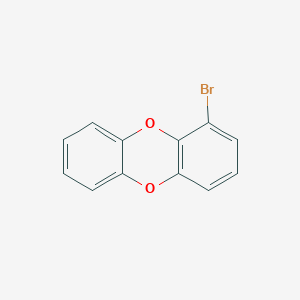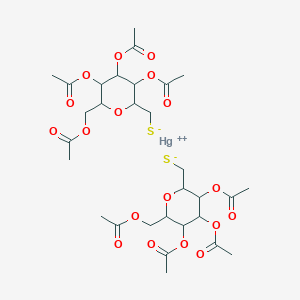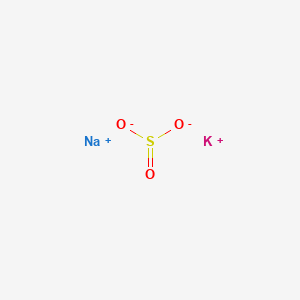
Potassium sodium sulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium sodium sulfite (K2Na2O5S2) is a white crystalline substance that is widely used in various industries, including food, cosmetics, and pharmaceuticals. It is a sulfite salt that is used as a preservative and antioxidant due to its ability to inhibit the growth of bacteria and fungi.
Applications De Recherche Scientifique
Potassium sodium sulfite has various scientific research applications. It is commonly used in the food industry as a preservative to prevent the growth of bacteria and fungi in food products. It is also used in the cosmetics industry as an antioxidant to prevent the oxidation of oils and fats in cosmetic products. In the pharmaceutical industry, it is used as a reducing agent in the synthesis of certain drugs.
Mécanisme D'action
The mechanism of action of potassium sodium sulfite is based on its ability to inhibit the growth of bacteria and fungi by disrupting their metabolic processes. It does this by reacting with the enzymes and proteins in the microorganisms, leading to their inactivation. It also acts as an antioxidant by scavenging free radicals and preventing the oxidation of oils and fats.
Effets Biochimiques Et Physiologiques
Potassium sodium sulfite has various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which make it useful in the treatment of certain inflammatory diseases. It also has antitumor properties, which make it a potential candidate for cancer therapy. However, it is important to note that potassium sodium sulfite can cause allergic reactions in some individuals, which can lead to respiratory and skin problems.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium sodium sulfite has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the growth of bacteria and fungi, which makes it useful for studying the effects of microorganisms on various materials. It is also relatively easy to obtain and handle, which makes it a convenient reagent for lab experiments. However, one limitation is its potential to cause allergic reactions, which can lead to safety concerns in the lab. It is also important to note that potassium sodium sulfite can interfere with certain analytical methods, such as colorimetric assays, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for the research on potassium sodium sulfite. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases and cancer. Another direction is to explore its use as a reducing agent in the synthesis of new drugs. Additionally, there is a need to study the safety and toxicity of potassium sodium sulfite, particularly its potential to cause allergic reactions and other adverse effects.
Conclusion
In conclusion, potassium sodium sulfite is a versatile sulfite salt that is widely used in various industries. It has several scientific research applications, including its use as a preservative, antioxidant, and reducing agent. Its mechanism of action is based on its ability to inhibit the growth of bacteria and fungi and scavenge free radicals. It has several advantages and limitations for lab experiments, and there are several future directions for research on its therapeutic potential and safety.
Méthodes De Synthèse
Potassium sodium sulfite is synthesized by reacting sulfur dioxide with a mixture of potassium hydroxide and sodium hydroxide. The reaction produces potassium sodium sulfite and water. The chemical equation for the synthesis is:
SO2 + 2KOH + 2NaOH → Potassium sodium sulfite + 2H2O
The resulting potassium sodium sulfite is then purified by recrystallization.
Propriétés
Numéro CAS |
100816-19-1 |
|---|---|
Nom du produit |
Potassium sodium sulfite |
Formule moléculaire |
KNaO3S |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
potassium;sodium;sulfite |
InChI |
InChI=1S/K.Na.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |
Clé InChI |
NRTBZBYBLPEOCE-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)[O-].[Na+].[K+] |
SMILES canonique |
[O-]S(=O)[O-].[Na+].[K+] |
Synonymes |
Potassium sodium sulfite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






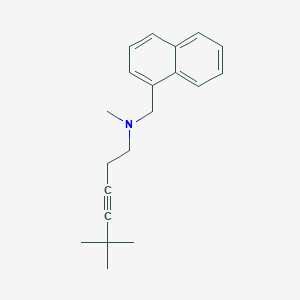


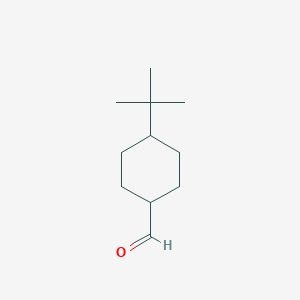
![Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B25712.png)
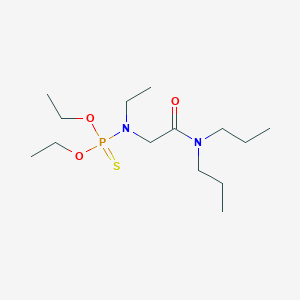
![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)

